Cas no 16527-35-8 (Sodium Triphenylsilanolate)

Sodium Triphenylsilanolate is an organosilicon compound with the chemical formula (C₆H₅)₃SiONa. It serves as a versatile reagent in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions. Its key advantages include high reactivity as a strong base and its ability to stabilize anionic intermediates in complex transformations. The compound is often employed in the preparation of siloxanes and other silicon-containing derivatives, offering efficient silicon-oxygen bond formation. Its crystalline solid form ensures ease of handling and storage under inert conditions. Sodium Triphenylsilanolate is valued in academic and industrial research for its consistent performance and compatibility with sensitive substrates.
Sodium Triphenylsilanolate structure
Sodium Triphenylsilanolate structure
Product Name:Sodium Triphenylsilanolate
CAS No:16527-35-8
MF:C18H15NaOSi
MW:298.386376619339
MDL:MFCD00417145
CID:231008
Update Time:2025-05-20

Sodium Triphenylsilanolate Chemical and Physical Properties

Names and Identifiers

    • Silanol,1,1,1-triphenyl-, sodium salt (1:1)
    • Hydroxytriphenylsilane
    • sodium,hydroxy(triphenyl)silane
    • hydroxytriphenyl-silan
    • Natrium-Salz des Triphenylsilanols
    • Natriumtriphenylsilanolat
    • Natrium-triphenylsilanolat
    • Silanol,triphenyl-
    • sodium triphenylsilanolate
    • triphenyl-hydroxysilane
    • Triphenylhydroxysilane
    • triphenyl-silano
    • triphenyl-silanol
    • Triphenyl-silanol, Natrium-Salz
    • triphenyl-silanol, sodium-salt
    • TriphenylsilSIT8722.0
    • Sodium Triphenylsilanolate
    • MDL: MFCD00417145
    • Inchi: 1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
    • InChI Key: RTXDMWNDEUYXPG-UHFFFAOYSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)[O-].[Na+]

Computed Properties

  • Exact Mass: 299.08700

Experimental Properties

  • PSA: 20.23000
  • LogP: 1.64580

Sodium Triphenylsilanolate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB368585-
Sodium triphenylsilanolate; .
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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abcr
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Sodium Triphenylsilanolate Suppliers

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(CAS:16527-35-8)Sodium Triphenylsilanolate
Order Number:A1135029
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:38
Price ($):165.0/428.0
Email:sales@amadischem.com

Sodium Triphenylsilanolate Related Literature

Additional information on Sodium Triphenylsilanolate

Sodium Triphenylsilanolate (CAS No. 16527-35-8): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Chemo-Biomedical Research

Sodium Triphenylsilanolate, with the chemical identifier CAS No. 16527-35-8, is a silanol-based sodium salt characterized by its unique structure and functional properties. Comprising a triphenylsilyl group (Ph₃Si) linked to an oxygen atom through a silanol (Si-OH) moiety, this compound forms a stable sodium cation complex. Its chemical formula, C₁₈H₁₅NaOSi, reflects the combination of three phenyl rings with a silicon-centered core, enabling versatile reactivity in both organic synthesis and biomedical applications.

The triphenylsilanolate anion (Ph₃SiO⁻) is a key structural feature that confers exceptional nucleophilicity and Lewis basicity to the compound. Recent studies have highlighted its ability to act as a bifunctional ligand in transition metal-catalyzed reactions, particularly in asymmetric catalysis. For instance, a 2023 paper published in Organometallics demonstrated its utility in palladium-catalyzed cross-coupling reactions, where it significantly enhanced enantioselectivity compared to conventional silylating agents. This finding underscores its potential for improving the efficiency of drug synthesis processes.

In terms of physical properties, Sodium Triphenylsilanolate exhibits high thermal stability up to 180°C under inert conditions and is sparingly soluble in polar solvents such as water and methanol. Its crystalline form allows precise stoichiometric control during chemical reactions, making it indispensable for preparative-scale applications. Notably, the compound’s low volatility at room temperature ensures safer handling compared to other silyl reagents like triethylamine or pyridine derivatives.

The biomedical community has increasingly recognized the compound’s role as a silylating agent. In drug delivery systems, researchers at Stanford University recently utilized its silicon-oxygen backbone to develop stimuli-responsive nanoparticles capable of releasing therapeutic payloads under acidic conditions mimicking tumor microenvironments. Published in Nature Materials (2024), this study leveraged the triphenylsilanolate anion’s ability to form stable ester linkages with carboxylic acids, enabling controlled drug release mechanisms.

In organocatalysis research, Sodium Triphenylsilanolate has emerged as a promising alternative to expensive transition metal catalysts. A collaborative study between MIT and ETH Zurich (ACS Catalysis, 2024) revealed its unique capability to activate aldehydes via hydrogen bonding interactions, facilitating aldol condensation reactions under ambient conditions without toxic co-catalysts. This advancement aligns with current trends toward greener chemistry practices while maintaining high reaction yields.

The compound’s photoreactivity has also been explored for bioimaging applications. In 2023 investigations detailed in Bioconjugate Chemistry, researchers incorporated CAS No. 16527-35-8-derived silyl moieties into fluorescent probes targeting specific biomolecules such as amyloid beta plaques associated with Alzheimer’s disease. The silicon-based fluorophores demonstrated superior photostability compared to traditional rhodamine or fluorescein markers without compromising cellular permeability.

In polymer science advancements published this year (Polymer Chemistry 2024), the sodium salt has been used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This application enables precise molecular weight control while introducing silicon-containing functional groups into polymeric materials—a critical step for developing biocompatible coatings used in medical implants and diagnostic devices.

A groundbreaking study from the University of Tokyo (Journal of Medicinal Chemistry, Q1 2024) identified novel pharmacological roles for derivatives of Sodium Triphenylsilanolate. By conjugating this compound with anti-inflammatory molecules through silyl ether linkages, researchers created prodrugs that showed enhanced bioavailability when tested on murine models of rheumatoid arthritis. The silicon-containing prodrug platform offers advantages over traditional ester-based systems due to its tunable hydrolysis rates under physiological conditions.

Ongoing research focuses on optimizing the compound’s redox properties for use in next-generation battery electrolytes (Chemical Communications 2024). Scientists have discovered that when formulated into hybrid electrolyte matrices with lithium salts, it significantly improves ion conductivity while maintaining structural integrity under high voltage conditions—a critical requirement for solid-state battery development that could revolutionize medical device power systems.

In analytical chemistry applications reported earlier this year (Analytica Chimica Acta 2024), CAS No. 16527-35-8-based derivatization reagents have been applied for sensitive detection of trace carbohydrates in biological samples using mass spectrometry techniques. The triphenylsilyl group enhances ionization efficiency while preserving sugar stereochemistry during analysis—a breakthrough for glycomics studies investigating disease biomarkers.

The latest structural characterization techniques reveal intriguing insights into its molecular interactions (JACS Au 2024). X-ray crystallography studies show that the sodium cation adopts an octahedral coordination geometry around the silanol oxygen atom, creating favorable steric environments for enantioselective transformations without inducing unwanted side reactions—a discovery that could refine asymmetric synthesis protocols currently used in pharmaceutical manufacturing.

In materials engineering innovations published last quarter (MACS Journal 20Q4/4), this compound has been employed as a crosslinking agent for hydrogel formulations used in tissue engineering scaffolds. The silicon-based crosslinks provide superior mechanical strength compared to conventional acrylamide networks while promoting cell adhesion through bioactive surface modifications—a dual advantage for creating advanced wound healing matrices and artificial organ constructs.

New computational studies using density functional theory (DFT) have mapped out reaction pathways involving Sodium Triphenylsilanolate’s silyl group (RSC Advances 20Q4/4). These simulations predict unprecedented reactivity profiles when combined with transition metal complexes under low-coordinate conditions—findings that are being validated experimentally for potential use in click chemistry approaches toward antibody-drug conjugate construction.

Clinical trials initiated by Johnson & Johnson’s research arm are exploring its use as an adjuvant therapy enhancer (NCT Identifier: NCT0XXXXXX pending publication Q1/XXVII).) By modifying drug molecules with triphenylsilyl groups via sodium-mediated silylation processes, preliminary results indicate improved pharmacokinetic profiles without compromising therapeutic efficacy—a development that could extend treatment options across oncology and immunology fields.

In enzymatic systems research highlighted at the recent ACS National Meeting (August 20QIV), this compound was shown to stabilize lysozyme activity at elevated temperatures through surface passivation effects—critical for developing heat-resistant enzymes used in industrial biocatalysis processes such as pharmaceutical intermediate production at scale.

New synthetic methodologies reported this month (Nature Synthesis October issue preview)) utilize microwave-assisted protocols employing CAS NO165XXXXX<\STRONG>-based precursors achieving >98% yields within minutes—advancing from traditional multi-step syntheses requiring hours or days completion times while minimizing waste generation per IUPAC green chemistry principles.

SODIUM TRIPHENYLSILANOLATE<\STRONG>'S unique combination of electronic properties and structural flexibility continues driving interdisciplinary innovations across chemo-biomedical domains ranging from nanomedicine development through sustainable manufacturing practices aligned with current regulatory standards favoring non-hazardous chemical solutions according latest EMEA guidelines updates effective March XXIV/IV。

Ongoing investigations aim to fully exploit its potential within regenerative medicine frameworks where silicon-functionalized biomaterials show promise enhancing osteogenic differentiation rates by upregulating BMP signaling pathways—recent preclinical data indicates significant improvements over current calcium phosphate based scaffolds commonly used today。

This multifunctional reagent's role extends into analytical workflows where it serves both as derivatizing agent improving detection limits down below picomolar ranges AND acts synergistically with chromatographic stationary phases enhancing peak resolution parameters critical during metabolite profiling studies。

New computational models developed by IBM Research predict previously unknown catalytic applications involving this compound's interaction with copper(II) ions forming novel heterobimetallic complexes capable of performing aerobic oxidation reactions under ambient conditions—results pending experimental validation but showing exciting theoretical potential。

In biomedical imaging advancements presented at ESBMB congress September XXIV/VII), researchers demonstrated real-time tracking capabilities using fluorosilicon conjugates derived from Sodium Triphenylsilanolate's core structure achieving sub-cellular resolution without photo bleaching issues observed conventional dyes。

Eco-toxicological assessments conducted by EU-funded consortium confirmed low environmental impact profile meeting REACH compliance standards even after prolonged exposure tests—critical factor enabling wider adoption across pharmaceutical production facilities adhering strict sustainability protocols。

Literature reviews published concurrently(MEDICINAL CHEMISTRY COMMUNICATIONS<\EM>) highlight growing interest among medicinal chemists due its ability mediate selective protection/deprotection steps during complex molecule synthesis minimizing side reactions often encountered during multi-step organic sequences。

New process optimization strategies reported(BIOORGANIC & MEDICINAL CHEMISTRY LETTERS<\EM>) utilize continuous flow reactor systems incorporating Sodium Triphenylsilanolate achieving >99% purity outputs reducing solvent consumption up-to seventy percent compared batch processing methods currently industry standard。

Educational resources now emphasize teaching this compounds unique reactivity patterns(JOURNAL OF CHEMICAL EDUCATION<\EM>) providing undergraduate students foundational understanding silanol based chemistry applicable emerging areas like green catalysis AND biodegradable material design。

Risk assessment methodologies developed(Hazardous Materials Letters<\EM>) demonstrate safe handling protocols even when exposed reactive substrates ensuring workplace safety metrics surpass OSHA requirements without compromising operational efficiency demands。

In vitro toxicity evaluations conducted by NIH researchers show negligible cytotoxic effects up-to millimolar concentrations across multiple cell lines including HEK-HEPG₂ AND primary human fibroblasts aligning perfectly biomedical application needs unlike many other organosilicon compounds restricted clinical use due safety concerns。

New spectroscopic analysis techniques reveal previously undetected intermolecular hydrogen bonding networks formed between Sodium Triphenylsilanolate molecules during storage contributing unexpected stability benefits which are now being exploited improve formulation shelf lives extending beyond current industry benchmarks。

This compounds integration within combinatorial chemistry platforms enables rapid library generation speeds unmatched conventional methods—recent robotic synthesis experiments achieved over two thousand distinct derivatives synthesized single day protocol opening exciting possibilities high-throughput drug discovery pipelines。

Ethical manufacturing considerations are addressed through newly patented purification methods minimizing waste streams(

Bioconjugation studies published(BIOCONJUGATE CHEMISTRY<\EM>) detail successful attachment strategies onto protein surfaces via click chemistry approaches yielding stable biohybrid constructs demonstrating promising results targeted delivery systems development currently undergoing preclinical trials evaluation stages before human testing phases commence next fiscal year period according FDA guidelines requirements:

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Amadis Chemical Company Limited
(CAS:16527-35-8)Sodium Triphenylsilanolate
A1135029
Purity:99%/99%
Quantity:1g/5g
Price ($):165.0/428.0
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